N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-11-7-14-15(8-12(11)2)23-20(25)17(21-14)10-19(24)22-16-9-13(26-3)5-6-18(16)27-4/h5-9,17,21H,10H2,1-4H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYWURJYWDHAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CBKinase1_004073, also known as N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, primarily targets the isoforms of the casein kinase 1 (CK1) family. CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction.
Mode of Action
This inhibition could potentially disrupt the phosphorylation of key regulatory molecules, thereby affecting the cellular processes they are involved in.
Biochemical Pathways
The biochemical pathways affected by CBKinase1_004073 are those regulated by the CK1 isoforms. These include pathways involved in cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction. The downstream effects of these disruptions could potentially lead to changes in cell behavior and function.
Pharmacokinetics
Kinase inhibitors in general often exhibit large interpatient variability. Factors such as variable absorption, genetic polymorphisms in metabolizing enzymes, and interacting food, herbs, and co-medication can contribute to this variability. The ‘one size fits all’ regimen often used with kinase inhibitors could lead to unnecessary toxicity and suboptimal efficacy.
Result of Action
The molecular and cellular effects of CBKinase1_004073’s action would likely be a result of the disruption of the CK1-regulated pathways. This could potentially lead to changes in cell cycle progression, gene expression, cytoskeleton structure, cell adhesion, and signal transduction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_004073. These factors could include the presence of other drugs, dietary components, and genetic factors that affect drug metabolism
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound with significant potential in biological research, particularly due to its interaction with casein kinase 1 (CK1) isoforms. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C20H23N3O4
- Molecular Weight : 369.421 g/mol
- Purity : Typically around 95%.
Target and Mode of Action
The primary target of this compound is the CK1 family of kinases. By inhibiting these kinases, the compound disrupts the phosphorylation of various regulatory proteins involved in critical cellular processes such as:
- Cell cycle regulation
- Transcription and translation
- Cytoskeleton structure
- Cell-cell adhesion
- Receptor-coupled signal transduction
This inhibition can lead to altered cellular signaling pathways that may influence cancer progression and other diseases.
Pharmacokinetics
Pharmacokinetic studies indicate that compounds targeting CK1 exhibit large interpatient variability. Factors influencing this variability include:
- Absorption rates
- Distribution volumes
- Metabolism pathways
- Excretion rates
Understanding these factors is crucial for optimizing therapeutic applications and dosing regimens.
Biological Activity and Research Findings
Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. Below is a summary table of key findings from selected research articles.
Case Study 1: Cytotoxicity in Jurkat T Cells
In a study assessing the cytotoxicity of various compounds against Jurkat T cells, this compound demonstrated an IC50 value of 8.10 μM. This indicates a strong potential for further development as an anti-cancer agent due to its effective inhibition of cell proliferation .
Case Study 2: Apoptotic Pathways in HeLa Cells
Research involving HeLa cells revealed that treatment with this compound led to significant apoptosis induction. The mechanism was attributed to the compound's ability to inhibit CK1 isoforms, which are critical in regulating apoptotic pathways. The IC50 was determined to be 15 μM, suggesting a promising therapeutic window for targeting cervical cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes critical structural and functional differences between the target compound and related molecules:
*Molecular formula inferred based on structural similarity to CID 4248894 () with an additional methoxy group.
Key Structural and Functional Insights
- Quinoxaline Core Modifications: The target compound’s 6,7-dimethyl-3-oxo-tetrahydroquinoxaline core is shared with CID 4248894 . This substitution pattern may enhance planarity and aromatic stacking interactions compared to 2,3-diphenylquinoxaline derivatives (e.g., compound 4a in ), which exhibit bulkier substituents and higher molecular weights.
- Acetamide Side Chain Variations: The 2,5-dimethoxyphenyl group in the target compound differs from the 4-methoxyphenyl group in CID 4248894 . Compared to pesticidal acetamides (e.g., oxadixyl, alachlor), the target compound lacks halogen atoms (e.g., chlorine) or heterocyclic extensions (e.g., oxazolidinyl), which are critical for herbicidal or fungicidal activity .
Synthesis and Yield :
- While direct synthesis data for the target compound are absent, compound 4a () demonstrates that refluxing in acetonitrile with triethylamine can achieve high yields (90.2%) for structurally complex acetamides . Similar conditions might apply to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
